7-Methoxyflavanone

Immunomodulation Humoral Immunity Flavonoid SAR

Procure 7-Methoxyflavanone (CAS 21785-09-1) to leverage its unique 7-methoxy substitution, which confers >5-fold higher intestinal permeability and resistance to hepatic conjugation compared to unmethylated analogs. This structural advantage ensures reliable in vivo dosing and reproducible results. Select this compound for its defined immunostimulant activity—enhancing humoral immunity—in direct contrast to the immunosuppressant 7-hydroxyflavanone. It is also a validated probe for TLR4/MyD88/MAPK neuroinflammatory pathways and antiestrogenic mechanisms in MCF-7 cells. Ensure experimental validity by choosing the correct methoxylated flavanone.

Molecular Formula C16H14O3
Molecular Weight 254.28 g/mol
CAS No. 21785-09-1
Cat. No. B1630992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methoxyflavanone
CAS21785-09-1
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=O)CC(O2)C3=CC=CC=C3
InChIInChI=1S/C16H14O3/c1-18-12-7-8-13-14(17)10-15(19-16(13)9-12)11-5-3-2-4-6-11/h2-9,15H,10H2,1H3
InChIKeyVYESEQLQFXUROZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methoxyflavanone (CAS 21785-09-1): Technical Baseline for Scientific Procurement


7-Methoxyflavanone (CAS 21785-09-1) is a naturally occurring methoxylated flavonoid belonging to the flavanone subclass, characterized by a single methoxy group at the 7-position of the A-ring (C16H14O3, MW 254.28) . This specific O-methylation distinguishes it from its abundant 7-hydroxyflavanone analog and other poly-methoxylated flavanones, a structural modification that profoundly impacts its physicochemical and biological properties [1]. Unlike polyhydroxylated flavonoids that undergo rapid and extensive phase II metabolism, the 7-methoxy substitution confers significantly enhanced metabolic stability and membrane permeability, making it a critical candidate for applications requiring improved bioavailability [2].

Why 7-Methoxyflavanone (CAS 21785-09-1) Cannot Be Replaced by Generic Flavanones or Hydroxy Analogs


Substituting 7-methoxyflavanone with a generic flavanone or its 7-hydroxy analog introduces significant and quantifiable performance deviations that compromise experimental reproducibility and translational potential. The presence of a methoxy versus a hydroxy group at the 7-position fundamentally alters biological activity: 7-methoxyflavanone acts as an immunostimulant, whereas 7-hydroxyflavanone acts as an immunosuppressant [1]. Furthermore, the unmethylated analogs are rapidly eliminated by hepatic conjugation (glucuronidation/sulfation), resulting in a >5-fold reduction in intestinal permeability and dramatically lower metabolic stability, which directly impacts in vivo efficacy [2]. Therefore, generic substitution is not scientifically justifiable for studies where specific immunomodulatory directionality, metabolic stability, or cell permeability are critical variables [3].

7-Methoxyflavanone (21785-09-1): Quantified Differentiation Against Key Analogs for Procurement Decisions


Immunomodulatory Directionality: 7-Methoxyflavanone vs. 7-Hydroxyflavanone

In a direct head-to-head comparison of humoral immune response modulation in mice, 7-methoxyflavanone and 7-hydroxyflavanone exhibited opposite and statistically significant effects. 7-methoxyflavanone enhanced both the primary and secondary sheep erythrocyte (SRBC)-induced immune responses, while 7-hydroxyflavanone inhibited the primary response [1]. This demonstrates that methylation at the 7-position reverses the immunomodulatory directionality of the flavanone scaffold, a critical differentiation factor.

Immunomodulation Humoral Immunity Flavonoid SAR

Metabolic Stability and Intestinal Permeability: Methylated vs. Unmethylated Flavones

A comparative study using pooled human liver S9 fraction and Caco-2 cell monolayers demonstrated that methylated flavones, including 7-methoxyflavone, exhibit vastly superior metabolic stability and intestinal permeability compared to their unmethylated counterparts [1]. Unmethylated flavones like 7-hydroxyflavone and chrysin were rapidly eliminated due to extensive conjugation, whereas the methylated analogs were relatively stable. This translates to a 5- to 8-fold higher apparent permeability (Papp) for the methylated class.

Pharmacokinetics Drug Metabolism Caco-2 Permeability Oral Bioavailability

Antiproliferative and Antiestrogenic Selectivity in MCF-7 Breast Cancer Cells

In a broad screen of flavonoids for estrogenic and antiproliferative activities on MCF-7 human breast cancer cells, 7-methoxyflavanone demonstrated a unique activity profile at high concentrations (50 μM). Among all flavonoids tested, only 7-methoxyflavanone and 7,8-dihydroxyflavone exhibited both antiestrogenic and antiproliferative effects [1]. This suggests a specific structural requirement—either a 7-methoxy group or two hydroxyls at positions 7 and 8—for this dual activity, distinguishing it from numerous other flavonoids in the panel that lacked this combination of effects.

Cancer Research Breast Cancer Antiestrogen MCF-7

Antineuroinflammatory Mechanism: TLR4/MyD88/MAPK Pathway Inhibition

In a targeted study on neuroinflammation, 7-methoxyflavanone (7MF) was shown to alleviate LPS-stimulated microglial activation in BV2 cells by inhibiting the TLR4/MyD88/MAPK signaling pathway and activating the Nrf2/NQO-1 pathway [1]. Pretreatment with 7MF significantly reduced the production of key inflammatory mediators including IL-6, TNF-α, COX-2, and iNOS. While this study does not directly compare to other flavanones, it establishes a specific, dual-action molecular mechanism (TLR4 inhibition + Nrf2 activation) that is not a universal property of all flavanones.

Neuroinflammation Microglia TLR4 Signaling Nrf2 Pathway

Antioxidant Activity of 7-Methoxyflavanone and Its Metabolites

Microbial transformation studies of racemic 7-methoxyflavanone using Aspergillus and Penicillium strains produced several metabolites with enhanced antioxidant activity compared to the parent compound [1]. The DPPH radical scavenging assay revealed that 2,4-cis-7-methoxyflavan-4-ol, a major biotransformation product, exhibited significantly improved activity with an IC50 of 8.20 μM, compared to the parent compound's IC50 of 9.50 μM [2]. This indicates that while 7-methoxyflavanone itself is a moderate antioxidant, its metabolic derivatives can be more potent.

Antioxidant DPPH Assay Biotransformation

Antifungal Synergy: 7-Methoxyflavone in Combination with Azoles

A patent application (WO2021013930A1) discloses the use of specific flavones, including 7-methoxyflavone, as antimycotic agents [1]. The invention claims a synergistic effect when 7-methoxyflavone is used in combination with at least one azole antifungal compound, for inhibiting or preventing the growth of fungal cells. This indicates a potential application where 7-methoxyflavone is not merely a standalone antifungal but a potentiator of existing azole therapies, a role that is not claimed for all flavanones.

Antifungal Synergy Azole Patent

Validated Application Scenarios for Procuring 7-Methoxyflavanone (CAS 21785-09-1)


Immunology Studies Requiring Specific Humoral Immune Stimulation

Researchers investigating immunomodulation, particularly the enhancement of humoral immunity, should procure 7-methoxyflavanone over its 7-hydroxy analog. As demonstrated by direct comparison, the 7-methoxy derivative enhances primary and secondary SRBC-induced immune responses, while the 7-hydroxy derivative inhibits them [1]. Procuring the correct compound is essential for achieving the desired stimulatory effect and ensuring the validity of the experimental model.

Pharmacokinetic and Oral Bioavailability Studies of Flavonoids

For studies focused on the oral bioavailability and metabolic fate of flavonoids, 7-methoxyflavanone serves as a model compound for the methylated flavanone class. Its 5- to 8-fold higher Caco-2 permeability and resistance to hepatic glucuronidation/sulfation, compared to unmethylated analogs like 7-hydroxyflavone, make it an ideal candidate for investigating structure-bioavailability relationships [2]. Its superior stability allows for more reliable in vivo dosing and detection.

Neuroinflammation and Microglial Activation Assays

7-Methoxyflavanone is a well-characterized tool for probing neuroinflammatory pathways, specifically the TLR4/MyD88/MAPK signaling axis and Nrf2-mediated antioxidant responses in microglial cells [3]. Its demonstrated ability to suppress multiple LPS-induced inflammatory mediators in BV2 cells makes it a valuable reference compound for screening novel anti-neuroinflammatory agents and for mechanistic studies of microglial activation.

Breast Cancer Research: Probing Antiestrogen-Mediated Pathways

In breast cancer research utilizing MCF-7 cells, 7-methoxyflavanone is a selective tool for investigating antiestrogenic and antiproliferative mechanisms [4]. Its unique activity profile at 50 μM—shared only with 7,8-dihydroxyflavone among a broad panel—makes it a specific probe for studying the structural requirements for dual antiestrogen/antiproliferative effects, which is not a general property of dietary flavonoids.

Antifungal Research: Synergy Studies with Azole Drugs

Based on patent disclosures, 7-methoxyflavone is a candidate for antifungal research, particularly in studies evaluating synergistic combinations with clinical azoles like fluconazole or itraconazole [5]. Procuring this compound is justified for projects aiming to identify novel potentiators of existing antifungal therapies, a niche application that distinguishes it from broad-spectrum antifungal agents.

Microbial Biotransformation and Metabolite Discovery

7-Methoxyflavanone is a validated substrate for microbial biotransformation studies, particularly with Aspergillus and Penicillium strains [6]. Its metabolism yields products like 2,4-cis-7-methoxyflavan-4-ol, which exhibit enhanced antioxidant activity (IC50 8.20 μM vs. 9.50 μM for the parent). This makes it a useful compound for generating novel metabolites with potentially improved bioactivities and for studying fungal phase I metabolism of flavonoids.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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